
4-Methoxycinnamonitrile
Overview
Description
4-Methoxycinnamonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrile group through a propenyl chain. This compound is known for its clear yellow liquid form after melting and has a molecular weight of 159.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycinnamonitrile can be synthesized through various methods. One common method involves the Heck cross-coupling reaction. In this procedure, 4-iodoanisole reacts with acrylonitrile in the presence of a palladium catalyst and potassium carbonate in N,N-dimethylformamide at 110°C under an inert atmosphere for six hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenethylamine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Scientific Research Applications
Insect Attractant:
- 4-Methoxycinnamonitrile is an effective attractant for the Western Corn Rootworm (WCR), Diabrotica virgifera virgifera . It is related to other phenylpropanoids that attract Diabrotica species, with the methoxy group in the para position on the phenyl ring providing maximal attraction to WCR .
- While 4-methoxycinnamaldehyde is about 100-fold more effective than previously described WCR attractants, this compound also demonstrates significant attractivity to WCR .
- Cinnamonitrile and this compound attract D. v. virgifera, though they have not been reported in host plants .
- This compound can be used individually or in combination with other attractants and insecticides for controlling Diabrotica species .
Surface Science:
- This compound has been studied using Surface-Enhanced Raman Spectroscopy (SERS) on silver surfaces to understand its adsorption and reaction mechanisms .
- Studies suggest that both cis and trans isomers of this compound adsorb on silver surfaces via the cyano group .
- This compound is a target molecule for checking the enhancement capability of different SERS substrates due to its intense SERS spectra .
Case Studies
Attraction of Diabrotica speciosa :
- Traps baited with chemical compounds were placed in fields, and the captured beetles were identified by species and sex .
- Analogs of 1,4-dimethoxybenzene were used as lures in experiments conducted on March 27, 2006, using a completely randomized block design with three replicates .
- The distance between traps was 5 meters within a block and 10 meters between blocks. The experiment included a standard treatment of 1,4-dimethoxybenzene and a control with only acetone .
SERS Studies of this compound:
- SERS spectra of this compound have been recorded on silver and gold nanoparticles to assess the enhancement capability of different SERS substrates .
- The adsorption and reaction of this compound on a silver surface have been investigated using surface-enhanced Raman spectroscopy .
Data Table
Compound | Insect Attracted | Reference |
---|---|---|
4-Methoxycinnamaldehyde | Diabrotica v. virgifera | |
This compound | Diabrotica v. virgifera | |
Cinnamaldehyde | Diabrotica u. howardi | |
Cinnamyl alcohol | Diabrotica barberi |
Safety and Toxicity
- This compound is harmful if swallowed or in contact with skin .
- It is important to handle this compound with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .
Future Research Directions
Mechanism of Action
The mechanism of action of 4-Methoxycinnamonitrile involves its interaction with molecular targets in nematodes, leading to their immobilization and death. The exact molecular pathways are still under investigation, but it is believed to interfere with the nervous system of the nematodes .
Comparison with Similar Compounds
- 4-Methoxycinnamic acid
- 4-Methoxybenzaldehyde
- 4-Methoxyphenethylamine
Comparison: 4-Methoxycinnamonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds like 4-Methoxycinnamic acid (which has a carboxylic acid group) or 4-Methoxybenzaldehyde (which has an aldehyde group). This uniqueness makes it valuable in specific synthetic applications and biological studies .
Biological Activity
4-Methoxycinnamonitrile (4-MCN) is a compound derived from cinnamon, known for its diverse biological activities. This article explores its biological properties, focusing on its nematicidal, antifungal, and potential antimicrobial effects, supported by relevant research findings and data.
Nematicidal Activity
Recent studies have highlighted the nematicidal properties of 4-MCN against the pine wood nematode, Bursaphelenchus xylophilus. The compound demonstrated significant toxicity with a lethal concentration (LC50) ranging from 0.224 to 0.502 mg/ml. This activity positions 4-MCN among several other cinnamaldehyde derivatives that exhibit potent nematicidal effects.
Table 1: Nematicidal Activity of Cinnamaldehyde Derivatives
Compound | LC50 (mg/ml) | Activity Level |
---|---|---|
This compound | 0.224 - 0.502 | Highly Active |
Trans-cinnamaldehyde | 0.061 | Very Highly Active |
Ethyl cinnamate | 0.114 - 0.195 | Highly Active |
Methyl cinnamate | 0.195 | Moderately Active |
The structure-activity relationship indicates that the presence of specific functional groups in these compounds enhances their nematicidal efficacy, with aldehydes generally exhibiting greater activity than their corresponding acids .
Antifungal Properties
4-MCN also shows antifungal activity , particularly against plant pathogens. Research indicates that cinnamon extracts, including those containing 4-MCN, can inhibit various fungal species such as Botrytis cinerea and Fusarium oxysporum. These findings suggest that 4-MCN could be utilized in agricultural settings to manage fungal diseases.
Table 2: Antifungal Efficacy of Cinnamon Compounds
Pathogen | Form of Cinnamon | Effective Dose |
---|---|---|
Botrytis cinerea | Extract C. cassia | 20 mL/L |
Fusarium oxysporum | Essential oil | 100 - 300 ppm |
Colletotrichum gloesporioides | Essential oil | 1000 µL/L |
The effectiveness of cinnamon extracts against these pathogens underscores the potential for using 4-MCN as a natural fungicide in crop protection strategies .
Potential Antimicrobial Effects
Emerging research suggests that compounds like 4-MCN may possess antimicrobial properties as well. The antimicrobial activity of cinnamon derivatives has been documented against various resistant bacterial strains, indicating a broader spectrum of biological activity.
Case Studies and Research Findings
- Nematicidal Efficacy : A study demonstrated that among various tested compounds, including other cinnamon derivatives, 4-MCN was effective in reducing nematode populations significantly, with treated nematodes exhibiting reduced mobility and altered morphology.
- Fungal Inhibition : In vitro experiments showed that cinnamon extracts containing 4-MCN inhibited the growth of Fusarium species effectively, suggesting its application in controlling post-harvest diseases in crops.
- Attractiveness to Pests : Interestingly, while effective as a nematicide and fungicide, studies also noted that both cinnamonitrile and 4-MCN attracted certain pest species like Diabrotica speciosa, indicating a dual role that could complicate their use in pest management strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxycinnamonitrile in academic research?
The synthesis of (E)-4-Methoxycinnamonitrile (compound 100) is typically achieved through nitrile formation via Knoevenagel condensation or related methodologies. For example, refluxing 4-methoxybenzaldehyde with cyanoacetic acid derivatives under acidic conditions yields the target compound. Subsequent purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity . Hydrolysis of this compound with aqueous KOH under reflux produces (E)-4-methoxycinnamic acid (93% yield), demonstrating its utility as a precursor for carboxylic acid derivatives .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electron Ionization Mass Spectrometry (EIMS) are critical for structural elucidation. For instance, (E)-4-Methoxycinnamic acid derived from this compound is characterized by distinct olefinic proton signals (δ ~6.3–7.6 ppm) in ¹H NMR and a molecular ion peak in EIMS . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection can assess purity. Cross-referencing data with established databases like Reaxys or SciFinder ensures consistency with literature values .
Q. How can researchers safely handle hydrolysis reactions involving this compound?
Hydrolysis reactions require strict adherence to safety protocols. For example, using KOH (285 mmol) in aqueous reflux conditions necessitates proper ventilation and personal protective equipment (PPE) due to exothermicity and caustic hazards. Post-reaction neutralization with concentrated HCl should be conducted in a fume hood to minimize acid vapor exposure. Organic phases (e.g., Et₂O extracts) must be dried over anhydrous Na₂SO₄ and filtered under reduced pressure to ensure solvent removal .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for deuterated derivatives of this compound?
Deuterium enrichment in derivatives like (E)-[2-D]-4-methoxycinnamic acid requires precise stoichiometric control of D₂O and reaction time. For example, heating this compound with KOH in D₂O (55.4 mmol) under reflux for 5 hours achieves 74% yield with >0.84 D enrichment, as confirmed by ¹H NMR signal attenuation. Optimizing molar ratios of D₂O to substrate and monitoring reaction kinetics via periodic sampling can further enhance isotopic incorporation .
Q. How should researchers address contradictions between experimental spectral data and literature values for this compound derivatives?
Discrepancies in spectral data (e.g., NMR chemical shifts) necessitate rigorous validation. First, confirm instrument calibration using internal standards (e.g., TMS). If inconsistencies persist, cross-reference multiple databases (SciFinder, Reaxys) to identify potential variations in solvent, temperature, or isotopic labeling. For novel derivatives, computational methods (DFT-based NMR prediction) can validate experimental observations. Documenting solvent effects (e.g., DMSO vs. CDCl₃) in the supplementary data ensures reproducibility .
Q. What methodological considerations are critical when designing bioactivity studies for this compound?
Bioactivity studies should prioritize in-vitro assays to evaluate mechanisms like nematicidal activity. For example, testing this compound against Caenorhabditis elegans in controlled doses (e.g., LC₅₀ determination) requires standardized protocols for nematode culture and viability assessment. Include positive controls (e.g., trans-cinnamaldehyde) and negative controls (solvent-only treatments) to validate results. Data analysis must account for solvent interference and dose-response nonlinearity .
Q. Data Presentation and Reproducibility
Q. How should researchers report synthetic procedures to ensure reproducibility?
Detailed experimental sections must include:
- Exact reagent quantities (e.g., 5.0 g of this compound, 16.0 g KOH).
- Reaction conditions (reflux time, temperature gradients).
- Purification methods (e.g., flash chromatography parameters: silica gel 60, hexane/EtOAc 1:1, Rf = 0.39).
- Yield calculations and error margins (e.g., 93% ± 2%). Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .
Q. What steps mitigate low yields in demethylation reactions of this compound?
Low yields (e.g., 19% in BBr₃-mediated demethylation) often arise from incomplete reagent-substrate interaction. Strategies include:
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCNHHPIBKYBO-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035107 | |
Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-68-6, 14482-11-2 | |
Record name | Cinnamonitrile, p-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28446-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis,trans-4-methoxycinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxycinnamonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8BLJ6LJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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